2,7-Octadiynoic acid, methyl ester
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Overview
Description
2,7-Octadiynoic acid, methyl ester is an organic compound with the molecular formula C9H10O2. It is an ester derived from 2,7-octadiynoic acid and methanol. This compound is of interest in various fields of chemistry due to its unique structure, which includes a triple bond, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Octadiynoic acid, methyl ester typically involves the esterification of 2,7-octadiynoic acid with methanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor containing the catalyst. This method allows for efficient production and easy scalability.
Chemical Reactions Analysis
Types of Reactions
2,7-Octadiynoic acid, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The triple bond in the compound can be oxidized to form diketones or other oxidized products.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2,7-Octadiynoic acid, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-Octadiynoic acid, methyl ester involves its ability to participate in various chemical reactions due to the presence of the ester group and the triple bond. The ester group can be hydrolyzed to form the corresponding acid and alcohol, while the triple bond can undergo addition reactions. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2,6-Octadienoic acid, methyl ester: Similar structure but with a double bond instead of a triple bond.
2,7-Octadienoic acid, methyl ester: Similar structure but with a double bond instead of a triple bond.
Uniqueness
2,7-Octadiynoic acid, methyl ester is unique due to the presence of the triple bond, which provides additional reactivity compared to similar compounds with double bonds. This makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
CAS No. |
145383-98-8 |
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Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
methyl octa-2,7-diynoate |
InChI |
InChI=1S/C9H10O2/c1-3-4-5-6-7-8-9(10)11-2/h1H,4-6H2,2H3 |
InChI Key |
BTDPSVNWTSBYOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CCCCC#C |
Origin of Product |
United States |
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